molecular formula C12H9BrO B181889 2-Bromo-4-phenylphenol CAS No. 92-03-5

2-Bromo-4-phenylphenol

Cat. No.: B181889
CAS No.: 92-03-5
M. Wt: 249.1 g/mol
InChI Key: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylphenol is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.103 g/mol It is a brominated derivative of phenol, characterized by the presence of a bromine atom and a phenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylphenol typically involves the bromination of 4-phenylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 4-phenylphenol in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-phenylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. The phenolic group can participate in hydrogen bonding and electron-donating interactions, while the bromine atom can engage in halogen bonding and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    2-Bromophenol: Similar in structure but lacks the phenyl group.

    4-Bromophenol: Bromine is positioned differently on the phenol ring.

    2,4-Dibromophenol: Contains an additional bromine atom.

Uniqueness: 2-Bromo-4-phenylphenol is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity compared to other bromophenols. This combination allows for specific interactions and applications that are not possible with simpler brominated phenols .

Properties

IUPAC Name

2-bromo-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGMMVYPLBTLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165671
Record name 2-Bromo-4-phenylphenol
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-03-5, 15460-07-8
Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 3-bromo[1,1'-biphenyl]-4-ol
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Record name 2-BROMO-4-PHENYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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